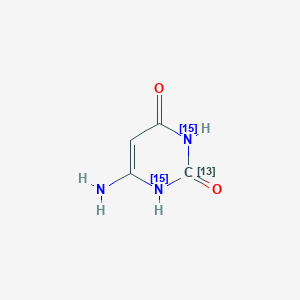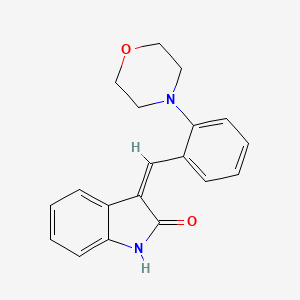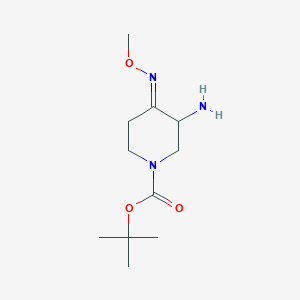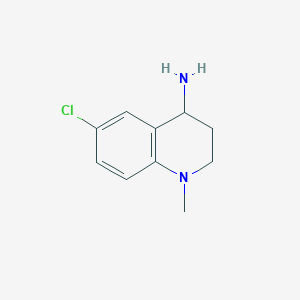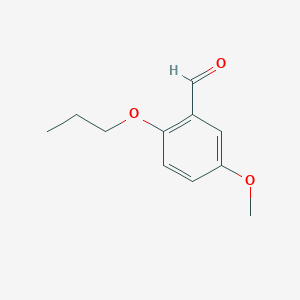
5-Methoxy-2-propoxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-propoxybenzaldehyde is an organic compound with the molecular formula C11H14O3 It is a derivative of benzaldehyde, characterized by the presence of methoxy and propoxy groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-propoxybenzaldehyde typically involves the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde. This reaction is carried out using alkyl bromides or iodides in the presence of anhydrous potassium carbonate as a base. The reaction is performed in refluxing acetone, leading to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of commercially available 2-hydroxy-5-methoxybenzaldehyde as the starting material. The process is scalable and can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-propoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy and propoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions to substitute the methoxy or propoxy groups.
Major Products Formed
Oxidation: 5-Methoxy-2-propoxybenzoic acid.
Reduction: 5-Methoxy-2-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methoxy-2-propoxybenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its functional groups that can be modified for desired biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-propoxybenzaldehyde is primarily related to its functional groups. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The methoxy and propoxy groups can influence the compound’s reactivity and solubility, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxybenzaldehyde: Lacks the propoxy group, making it less versatile in certain reactions.
4-Methoxybenzaldehyde: The methoxy group is positioned differently, affecting its reactivity.
3-Methoxy-2-propoxybenzaldehyde: Similar structure but with different positioning of the methoxy group.
Uniqueness
5-Methoxy-2-propoxybenzaldehyde is unique due to the presence of both methoxy and propoxy groups, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
5-methoxy-2-propoxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-3-6-14-11-5-4-10(13-2)7-9(11)8-12/h4-5,7-8H,3,6H2,1-2H3 |
Clé InChI |
QQEHWEQBNZFLIO-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=C(C=C1)OC)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)


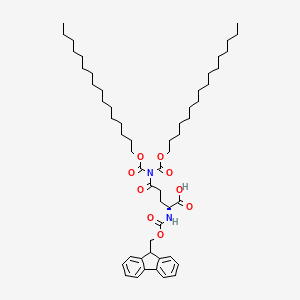


![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)

![2-bromo-3-fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrole](/img/structure/B15219576.png)
